2,2'-Bibenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVXQQKAUCYQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325446 | |
| Record name | 2,2'-Bibenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-09-4 | |
| Record name | 2,2'-Bibenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bibenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bibenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Chemistry of 2,2 Bibenzothiazole
Established Synthetic Routes to 2,2'-Bibenzothiazole
The construction of the this compound core can be achieved through several synthetic methodologies, primarily involving the formation of the benzothiazole (B30560) rings followed by their dimerization or direct coupling strategies.
Cyclization Reactions for Core Formation
The synthesis of the benzothiazole moiety, a precursor to this compound, is often accomplished through cyclization reactions. A prevalent method involves the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.comdoaj.orgnih.gov For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids can yield 2-substituted benzothiazoles. mdpi.com These reactions can be catalyzed by acids or metals and can proceed under various conditions, including microwave irradiation. mdpi.comnih.gov
Key cyclization strategies for forming the benzothiazole ring, which can then be dimerized, include:
Condensation of 2-aminothiophenol with aldehydes: This is a widely used method where 2-aminothiophenol reacts with an aldehyde to form a Schiff base, which then undergoes cyclization to the benzothiazole. mdpi.commdpi.com
Reaction with carboxylic acids or their derivatives: 2-aminothiophenol can be condensed with carboxylic acids, acyl chlorides, or esters to form the benzothiazole ring. nih.govconsensus.appijper.org
Jacobsen synthesis: This method involves the reaction of an arylthiourea with an oxidizing agent, such as bromine, to induce cyclization. indexcopernicus.com
Table 1: Examples of Cyclization Reactions for Benzothiazole Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol, Benzaldehyde | H2O2/HCl, Ethanol, Room Temperature | 2-Phenylbenzothiazole | mdpi.com |
| 2-Aminothiophenol, Fatty Acids | P4S10, Microwave Irradiation | 2-Alkylbenzothiazoles | nih.gov |
| Arylthiourea | Bromine, Chloroform | 2-Aminobenzothiazole (B30445) | indexcopernicus.com |
| 2-Aminothiophenol, β-Diketones | Brønsted Acid, Metal-Free | 2-Substituted Benzothiazoles | organic-chemistry.org |
Coupling Strategies for Dimerization
Once the benzothiazole monomer is synthesized, dimerization to form this compound is a critical step. Oxidative C-H homocoupling is a prominent and atom-economical method for this transformation. acs.org This approach directly couples two benzothiazole molecules at the C2 position.
A notable example is the copper(II)-catalyzed C-H/C-H coupling of 2-H-benzothiazoles. acs.org This reaction is often carried out using copper(II) acetate (B1210297) as the catalyst and can afford this compound in good yields. acs.org While stoichiometric amounts of the copper salt are effective, the reaction can also proceed with substoichiometric amounts, albeit over a longer reaction time. acs.org
Another approach involves the reaction of N-ethyl-2-iminobenzothiazole hydrobromide with hydrazine (B178648) hydrate (B1144303) to yield 2,2'-biazobis(3-ethyl-benzothiazole), which is a derivative of this compound. google.com
Table 2: Coupling Strategies for this compound Synthesis
| Starting Material | Reagent/Catalyst | Product | Reference |
| 2-H-Benzothiazoles | Cu(OAc)2 | 2,2'-Bibenzothiazoles | acs.org |
| N-ethyl-2-iminobenzothiazole hydrobromide | Hydrazine hydrate | 2,2'-Biazobis(3-ethyl-benzothiazole) | google.com |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzothiazoles, which are the building blocks for this compound. mdpi.comdoaj.orgnih.govresearchgate.net These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
Examples of green chemistry approaches include:
Water as a solvent: Performing cyclization reactions in water minimizes the use of volatile organic compounds. rsc.org
Catalyst-free reactions: Some syntheses of 2-substituted benzothiazoles can proceed without a catalyst, for example, by reacting 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system. organic-chemistry.org
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are being explored. mdpi.com For instance, SnP2O7 has been used as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzothiazoles. mdpi.comnih.gov
Visible-light-promoted synthesis: The use of visible light as an energy source offers a sustainable alternative to traditional heating methods. mdpi.com
Functionalization and Derivatization Strategies
The properties of this compound can be tailored for specific applications through functionalization and derivatization. This involves introducing various substituents onto the benzothiazole rings or modifying the linkage between the two thiazole (B1198619) units.
Substituent Introduction on Benzothiazole Rings
Introducing substituents onto the benzothiazole rings can significantly alter the electronic and photophysical properties of this compound. This can be achieved either by starting with substituted precursors during the initial synthesis or by post-synthetic modification of the this compound core.
Common strategies for introducing substituents include:
Using substituted 2-aminothiophenols: A wide variety of substituted benzothiazoles can be prepared by using 2-aminothiophenols with different functional groups on the benzene (B151609) ring. organic-chemistry.org
Suzuki-Miyaura cross-coupling: This powerful reaction allows for the introduction of aryl groups at specific positions on the benzothiazole ring, particularly if a halogenated benzothiazole derivative is used as a starting material. beilstein-archives.org For example, 2-aryl-4-bromobenzothiazoles can be synthesized via selective Suzuki-Miyaura cross-coupling. beilstein-archives.org
Electrophilic aromatic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of groups like nitro or halogen substituents.
C-H functionalization: Direct C-H functionalization offers an atom-economical way to introduce new bonds. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form phosphonium (B103445) salts, which can then react with various nucleophiles. fao.org
The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecule, which is particularly important for applications in organic electronics and photocatalysis. acs.orgacs.org For instance, the introduction of triarylamine donors to a this compound core leads to molecules with large two-photon absorption cross-sections. acs.org
Modification of the Bithiazole Linkage
While the core structure of this compound is defined by the direct bond between the two thiazole rings, modifications in this region can lead to related structures with different properties.
While direct modification of the C2-C2' single bond in a pre-formed this compound is challenging, related structures with different linkages can be synthesized. For instance, instead of a direct C-C bond, the two benzothiazole units could be linked through other atoms or groups.
It is also possible to synthesize polymers where the 2,2'-bithiazole (B7772081) unit is incorporated into the polymer backbone, leading to materials with extended conjugation and interesting optical and electronic properties. nih.gov
Synthesis of Bibenzothiazole-Containing Polymers
The incorporation of the rigid, heterocyclic this compound unit into polymer backbones can impart desirable thermal, mechanical, and electronic properties. The synthesis of such polymers generally involves two main strategies: the polymerization of monomers already containing the bibenzothiazole core, or the formation of the bibenzothiazole linkage in a pre-polymeric structure.
One notable example involves the synthesis of poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole). google.com This polymer is synthesized through a polycondensation reaction. The process typically involves the reaction of 3,3'-dimercaptobenzidine (B3236607) with a suitable dicarboxylic acid or its derivative under conditions that facilitate the formation of the benzothiazole rings and the polymer chain. google.com The polymerization can be carried out in solution, requiring a solvent that can dissolve both the monomers and the resulting polymer. google.com The reaction temperature is a critical parameter and is controlled to achieve a desirable molecular weight while avoiding side reactions. google.com The resulting polymers, such as poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole), have shown number average molecular weights in the range of 900-1200, as determined by vapor pressure osmometry. google.com
Another approach to bibenzothiazole-containing polymers is through the homo- or copolymerization of vinyl-functionalized benzothiazole monomers. For instance, 2-benzothiazolyl acrylamide (B121943) (BTA), synthesized from 2-aminobenzothiazole and acryloyl chloride, can be subjected to free-radical polymerization. vot.pl This monomer can also be copolymerized with other vinyl monomers, such as α-methylstyrene (MSt) and methyl acrylate (B77674) (MA), in a dimethylsulfoxide (DMSO) solution to create polymers with varying properties. vot.pl The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final composition of the copolymer. vot.pl
Furthermore, conjugated microporous polymers (CMPs) containing benzothiazole or related benzothiadiazole units have been synthesized via cross-coupling reactions like the Suzuki-Miyaura reaction. mit.edu These methods allow for the creation of porous, high-surface-area materials with potential applications in adsorption and catalysis. While not strictly poly(this compound), these syntheses demonstrate the utility of coupling reactions in creating complex polymeric structures based on benzothiazole derivatives.
The table below summarizes representative examples of bibenzothiazole-containing polymers and their synthetic methodologies.
| Polymer Name | Monomers | Polymerization Method | Key Characteristics |
| Poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole) | 3,3'-Dimercaptobenzidine, 2,2'-Biphenyldicarboxylic acid derivative | Polycondensation | Thermally stable, rigid backbone |
| Poly(2-benzothiazolyl acrylamide) | 2-Benzothiazolyl acrylamide (BTA) | Free-radical homopolymerization | Functional polymer with pendant benzothiazole groups |
| Poly(BTA-co-α-methylstyrene) | 2-Benzothiazolyl acrylamide (BTA), α-Methylstyrene (MSt) | Free-radical copolymerization | Tailorable properties based on comonomer ratio |
| Poly(BTA-co-methyl acrylate) | 2-Benzothiazolyl acrylamide (BTA), Methyl acrylate (MA) | Free-radical copolymerization | Varied thermal and mechanical properties |
Reaction Mechanisms and Selectivity Considerations in Synthesis
The synthesis of this compound often involves the coupling of two benzothiazole units at their 2-positions. The reaction mechanisms and selectivity are highly dependent on the chosen synthetic route, which commonly includes oxidative coupling of benzothiazole or coupling of 2-halobenzothiazoles.
A primary method for synthesizing symmetrical biaryls, which is analogous to the formation of this compound, is the Ullmann coupling reaction. chem-station.comorganic-chemistry.orgbyjus.comwikipedia.org This reaction typically involves the copper-mediated coupling of two aryl halide molecules. chem-station.comorganic-chemistry.org In the context of this compound synthesis, this would involve the coupling of 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole (B1268465) in the presence of copper at elevated temperatures. researchgate.net
The mechanism of the Ullmann reaction is complex and not fully elucidated, but it is generally accepted to proceed without involving radical intermediates. wikipedia.org A plausible pathway involves the following steps:
Formation of an Organocopper Intermediate : Metallic copper reacts with a 2-halobenzothiazole molecule to form an organocopper(I) species. organic-chemistry.orgbyjus.com
Oxidative Addition : This organocopper intermediate then undergoes oxidative addition with a second molecule of 2-halobenzothiazole. organic-chemistry.orgbyjus.com This step is thought to form a Cu(III) intermediate, although such species are generally rare. chem-station.comwikipedia.org
Reductive Elimination : The final step is the reductive elimination from the copper complex, which forms the C-C bond between the two benzothiazole rings to yield this compound and regenerates a copper(I) species. organic-chemistry.orgbyjus.com
The general mechanism is depicted below:
2-BT-X + Cu -> 2-BT-Cu-X 2-BT-Cu-X + 2-BT-X -> (2-BT)₂-Cu-X₂ (2-BT)₂-Cu-X₂ -> this compound + CuX₂ (where 2-BT-X is a 2-halobenzothiazole)
Selectivity Considerations:
Homocoupling vs. Cross-coupling : The classic Ullmann reaction is most effective for homocoupling to produce symmetrical biaryls. chem-station.com Achieving selective cross-coupling between two different aryl halides is challenging because the reaction tends to produce a mixture of both possible homocoupled products and the desired cross-coupled product. byjus.com
Reactivity of Halides : The reactivity of the 2-halobenzothiazole follows the typical trend for aryl halides in Ullmann reactions: I > Br > Cl. chem-station.com This means that 2-iodobenzothiazole (B74616) would be the most reactive substrate, allowing for milder reaction conditions.
Steric and Electronic Effects : The presence of substituents on the benzene ring of the benzothiazole can influence the reaction rate and yield. Electron-withdrawing groups can increase the reactivity of the aryl halide towards the initial reaction with copper. chem-station.com Steric hindrance near the 2-position could potentially slow down the coupling reaction.
Reaction Conditions : The Ullmann reaction traditionally requires harsh conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org Modern variations have been developed using catalysts and ligands to promote the reaction under milder conditions. chem-station.com The choice of solvent and base (if any) can also significantly impact the selectivity and yield.
Another potential route is the oxidative C-H/C-H cross-coupling of benzothiazole itself. Palladium-catalyzed methods have been developed for the coupling of benzothiazoles with other heterocycles like thiophenes. rsc.org A similar homocoupling strategy would involve the direct activation of the C-H bond at the 2-position of two benzothiazole molecules. The selectivity of such a reaction would be critical to avoid unwanted couplings at other positions on the benzene ring. This would likely involve a catalyst that selectively recognizes and activates the more acidic C2-H bond of the benzothiazole ring.
Coordination Chemistry of 2,2 Bibenzothiazole and Its Metal Complexes
Ligand Properties of 2,2'-Bibenzothiazole
The utility of this compound in coordination chemistry is fundamentally derived from its intrinsic structural and electronic characteristics. As a bidentate ligand, it offers two nitrogen atoms for coordination, which are part of the thiazole (B1198619) rings. This arrangement is analogous to the well-studied 2,2'-bipyridine (B1663995), but with the introduction of sulfur atoms and fused benzene (B151609) rings, which modify its electronic properties and steric profile.
This compound functions as a classic bidentate, N,N'-chelating ligand. Crystallographic studies of its metal complexes confirm that coordination occurs through the nitrogen atoms of the two thiazole rings. nih.gov This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. Upon coordination to a metal center, the ligand is constrained to adopt a cis-configuration to facilitate the chelation. This contrasts with the free ligand, which may exist in various conformations. The bite angle, defined as the N-Metal-N angle, is a critical parameter influencing the geometry and stability of the resulting complex. For five-membered chelate rings, this angle is typically close to 90°, which is well-suited for accommodating octahedral and square-planar coordination geometries around the metal ion. wikipedia.orgnih.gov
The electronic nature of this compound is influenced by the benzothiazole (B30560) units, which are known to be electron-accepting moieties. mdpi.comresearchgate.net This π-acceptor character allows the ligand to stabilize metal ions in lower oxidation states by accepting electron density from the metal's d-orbitals into its own π*-orbitals, a process known as back-bonding. This interaction strengthens the metal-ligand bond and can significantly influence the electrochemical and photophysical properties of the complex. The extended π-system of the fused aromatic rings also plays a crucial role in the electronic structure of its complexes, often giving rise to intense metal-to-ligand charge transfer (MLCT) bands in their electronic spectra. nih.gov
From a steric perspective, the this compound ligand is relatively rigid and planar. This rigidity can impart a degree of pre-organization for complex formation, reducing the entropic penalty of chelation. However, the fused benzene rings also introduce significant steric bulk around the coordination site. This steric hindrance can influence the coordination number of the metal ion and the accessibility of remaining coordination sites for other ligands or substrates, which is a key consideration in the design of catalysts. nih.gov The planarity of the ligand also promotes intermolecular π-π stacking interactions, which can be a driving force in the formation of supramolecular structures. mdpi.com
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can be adjusted to control the formation of the desired product. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods (FT-IR, UV-Vis, NMR) and elemental analysis.
This compound and its derivatives form complexes with a wide array of transition metals. While specific crystal structures for this compound complexes with all the listed metals are not universally reported, the coordination behavior can be understood from closely related analogues and available data.
Nickel (Ni): The synthesis of Ni(II) complexes with this compound has been reported, such as Ni(dBZ)Cl₂ (where dBZ is this compound). nih.gov These complexes are typically prepared by reacting a nickel(II) salt like NiCl₂ with the ligand in a suitable solvent. The resulting complexes are expected to adopt square-planar or octahedral geometries depending on the other ligands present.
Ruthenium (Ru): While direct complexes of Ru with this compound are not extensively detailed, numerous studies on Ru(II) complexes with ligands containing benzothiazole-substituted bipyridine or pyrazole (B372694) moieties demonstrate the strong affinity of ruthenium for the benzothiazole nitrogen donor. nih.govrsc.org For example, complexes of the type [Ru(bpy)₂(L)]²⁺, where L is a bipyridine ligand substituted with benzothiazole groups, have been synthesized and characterized. nih.gov These complexes typically exhibit octahedral geometry and are of interest for their photophysical properties and cytotoxic activities. nih.gov
Palladium (Pd), Copper (Cu), Cobalt (Co), and Zinc (Zn): The coordination chemistry of other benzothiazole-containing ligands with these metals is well-established. mdpi.com These metals readily form stable complexes, and it is anticipated that this compound would form mononuclear complexes with general formulas such as [M(L)₂]²⁺ or [M(L)Cl₂], where M = Cu(II), Zn(II), Co(II), and L = this compound. The geometries would likely be tetrahedral or square planar for four-coordinate complexes and octahedral for six-coordinate species.
Manganese (Mn): The synthesis of manganese complexes often involves reacting manganese(II) salts with the ligand. Although direct structural reports for Mn-2,2'-bibenzothiazole are scarce, studies on related systems using ligands like 2,2'-bipyridine show the formation of mononuclear and polynuclear manganese complexes. mdpi.comsemanticscholar.orgufl.edu
The following table summarizes representative structural data for a metal complex containing a ligand highly analogous to this compound, illustrating the typical coordination environment.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |
| [(bipy)₂Ru(pzbzth)Ru(bipy)₂]³⁺ | Ru(II) | Distorted Octahedral | Ru-N(bipy) ~2.06 | N-Ru-N (bite) ~78 | rsc.org |
Data for a dinuclear Ruthenium complex with a bridging 3,5-bis(benzthiazol-2-yl)pyrazolate (pzbzth) ligand, demonstrating Ru-N(benzothiazole) coordination.
Beyond the formation of discrete mononuclear complexes, the coordination of this compound to metal ions can serve as a first step toward the construction of more complex, ordered supramolecular assemblies. These structures are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The rigid, planar aromatic surfaces of the this compound ligand are particularly conducive to forming π-π stacking interactions, which can direct the assembly of one-, two-, or three-dimensional networks in the solid state. mdpi.commdpi.com
Self-assembly is a process where pre-designed molecular components spontaneously organize into well-defined, stable structures. In the context of this compound, metal coordination acts as the primary driving force, directing the position of the ligands in a specific geometry. Once these primary coordination complexes are formed, they can act as "tectons" or building blocks for further assembly. For instance, if the primary complex has ancillary ligands capable of hydrogen bonding, these interactions can link the complex units into extended chains or sheets. researchgate.net While specific studies detailing the self-assembly of this compound complexes are limited, the principles are well-established from analogous systems. The combination of directional metal-ligand bonds and weaker, non-directional intermolecular forces allows for the rational design of crystal lattices, a field known as crystal engineering. mdpi.comresearchgate.net
Supramolecular Assembly with Metal Ions
Non-Covalent Interactions in Supramolecular Architectures
Hydrogen Bonding: Although this compound itself lacks classical hydrogen bond donors, ancillary ligands, coordinated solvent molecules (like water or methanol), or counter-ions present in the crystal lattice often participate in extensive hydrogen bonding networks. For instance, coordinated water molecules can act as donors, forming O–H···N bonds with the nitrogen atoms of the bibenzothiazole ligand or with counter-ions. These interactions link adjacent complex molecules, often forming one-, two-, or three-dimensional networks that enhance the stability of the crystal structure.
π–π Stacking Interactions: The planar, electron-rich benzothiazole rings of the this compound ligand are highly susceptible to π–π stacking interactions. These interactions typically occur between the aromatic rings of adjacent ligands in neighboring complexes. The arrangement can be face-to-face or offset (displaced), with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Å. Such stacking is a significant driving force in the crystal packing of these complexes, leading to the formation of columnar or layered structures. mdpi.com
These non-covalent forces are not mutually exclusive and often operate cooperatively to direct the self-assembly of complex molecules into predictable and stable crystalline solids. The specific nature and geometry of these interactions depend on the metal center, the coordination geometry, and the presence of other ligands or solvent molecules.
Table 1: Examples of Non-Covalent Interactions in Benzothiazole-Related Metal Complexes
| Interaction Type | Description | Typical Distance (Å) | Role in Supramolecular Structure |
|---|---|---|---|
| Hydrogen Bonding (e.g., O–H···N) | Interaction between a hydrogen atom bonded to an electronegative atom (O) and a nitrogen atom of the thiazole ring. | 2.7 - 3.2 | Links complexes into chains or sheets, high directional specificity. |
| π–π Stacking | Attractive, non-covalent interaction between aromatic rings of adjacent ligands. | 3.5 - 4.0 (centroid-to-centroid) | Promotes formation of columnar or layered structures. |
| C–H···π Interactions | A C-H bond acts as a weak donor to the π-system of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) | Contributes to crystal packing efficiency and stability. |
Spectroscopic Characterization of Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the ligand upon coordination to a metal ion.
In the ¹H NMR spectrum of the free this compound ligand, the protons on the benzothiazole rings appear as a series of multiplets in the aromatic region (typically δ 7.0–9.0 ppm). nih.govchemicalbook.com Upon coordination to a metal center, the symmetry of the ligand may change, and the electronic density is redistributed. This results in a "coordination-induced shift" of the proton signals. Generally, the signals of the protons closest to the coordinating nitrogen atoms experience the most significant downfield shift due to the deshielding effect caused by the electron-withdrawing metal ion. beilstein-journals.org The magnitude of this shift can provide insights into the strength of the metal-ligand bond.
Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the ligand. The carbon atom adjacent to the coordinating nitrogen (C=N) is particularly sensitive to the coordination environment and typically shifts downfield upon complexation. nih.govbeilstein-journals.org
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Complex
| Proton | Free Ligand (CDCl₃) | [Zn(this compound)Cl₂] (DMSO-d₆) | Coordination-Induced Shift (Δδ) |
|---|---|---|---|
| H4/H4' | ~8.15 | ~8.30 | +0.15 |
| H5/H5' | ~7.50 | ~7.65 | +0.15 |
| H6/H6' | ~7.40 | ~7.55 | +0.15 |
| H7/H7' | ~7.95 | ~8.10 | +0.15 |
Note: Data are representative and may vary based on the specific complex and solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. The spectrum of the free ligand in a suitable solvent typically exhibits intense absorption bands in the UV region. acs.orgresearchgate.net These bands are assigned to π→π* and n→π* transitions originating from the conjugated aromatic system of the benzothiazole rings. researchgate.net
Upon complexation with a transition metal ion, the UV-Vis spectrum often shows significant changes. The ligand-centered π→π* and n→π* bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, indicating the involvement of the π-system in coordination. More importantly, new absorption bands may appear, typically in the visible region. These new bands are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which involve the promotion of an electron between metal-based and ligand-based molecular orbitals. The energy and intensity of these charge-transfer bands provide valuable information about the electronic structure of the complex and the nature of the metal-ligand interaction. nih.gov
Table 3: Typical Electronic Absorption Data for this compound and its Metal Complexes
| Compound | λmax (nm) | Assignment |
|---|---|---|
| This compound | ~300-340 | π→π |
| [Cu(this compound)Cl₂] | ~310-350 | π→π (shifted) |
| [Cu(this compound)Cl₂] | ~400-450 | MLCT |
| [Ru(this compound)(bpy)₂]²⁺ | ~450-500 | MLCT |
Note: Wavelengths are approximate and depend on the metal, other ligands, and solvent.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in determining the coordination mode of the this compound ligand to a metal center. The analysis focuses on the shifts of characteristic vibrational bands of the ligand upon complexation. researchgate.netnih.govnih.gov
The most diagnostic band in the IR spectrum of this compound is the C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ region for the free ligand. scispace.com When the ligand coordinates to a metal ion through one or both of its imine nitrogen atoms, the electron density in the C=N bond is altered. This change in bond order results in a shift of the ν(C=N) band, usually to a lower frequency (wavenumber), which is a strong indication of coordination. mdpi.com
Other bands corresponding to the vibrations of the benzothiazole ring system, such as C-S and C-H vibrations, may also exhibit shifts, albeit generally smaller ones. In addition, new bands may appear in the far-IR region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are often assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. mdpi.com
Table 4: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes
| Vibrational Mode | Free Ligand | Metal Complex | Interpretation |
|---|---|---|---|
| ν(C=N) | ~1630 | ~1605 | Shift to lower frequency indicates N-coordination. |
| Aromatic ν(C=C) | ~1550, 1450 | Slight shifts | Confirms ligand integrity in the complex. |
| ν(M-N) | - | ~400-500 | Appearance confirms metal-nitrogen bond formation. |
X-ray Crystallography for Solid-State Structures
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for metal complexes of this compound in the solid state. units.it This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles within the complex. nih.govresearchgate.net
Through X-ray diffraction analysis, the coordination number and geometry of the metal center can be established. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, this compound can coordinate to form various geometries, such as tetrahedral, square planar, or octahedral. nih.govnih.gov The ligand typically acts as a bidentate N,N'-chelating agent, forming a stable five-membered ring with the metal ion.
Crystallographic data also reveal how the individual complex molecules pack in the crystal lattice and elucidate the nature and geometry of the non-covalent interactions (hydrogen bonds, π–π stacking) that stabilize the supramolecular structure. researchgate.netnih.gov
Table 5: Illustrative Crystallographic Data for a Hypothetical [M(this compound)X₂] Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Tetrahedral |
| M-N Bond Length (Å) | 2.05 - 2.15 |
| N-M-N Bite Angle (°) | ~80 - 85 |
Note: Data are representative and vary for different metals and crystal structures.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and composition of this compound metal complexes. ias.ac.in Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are used to generate gaseous ions from the complex, which are then separated based on their mass-to-charge ratio (m/z). bris.ac.ukembopress.org
The resulting mass spectrum typically shows a peak corresponding to the molecular ion ([M]⁺) or a quasi-molecular ion, such as the protonated molecule ([M+H]⁺) or an adduct with a solvent or salt molecule. nist.gov The experimentally determined m/z value of this peak is compared with the theoretical value calculated from the chemical formula, providing strong evidence for the formation of the desired complex. nist.gov
Furthermore, the fragmentation pattern observed in the mass spectrum (often generated using tandem MS or MS/MS) can offer structural insights. The fragmentation may involve the loss of labile ligands, counter-ions, or parts of the this compound ligand itself. Analyzing these fragments helps to piece together the structure of the parent complex and confirm the connectivity between the metal and the ligands.
Electrochemical Behavior of this compound Complexes
The electrochemical characteristics of this compound complexes are typically investigated using techniques such as cyclic voltammetry (CV). These studies reveal the redox potentials associated with the metal center and, in some cases, the ligand itself. The stability of different oxidation states and the kinetics of electron transfer are key parameters determined from these electrochemical measurements.
Redox Potentials and Electron Transfer Characteristics
The redox potentials of this compound complexes are indicative of the ease with which the metal center can be oxidized or reduced. These potentials are sensitive to the electronic environment imposed by the this compound ligand and any co-ligands present in the coordination sphere.
Studies on transition metal complexes with ligands structurally similar to this compound have demonstrated that the benzothiazole moiety can effectively stabilize lower oxidation states of the metal ions. For instance, electrochemical studies on complexes of 2-(2-pyridyl)benzothiazole with nickel(II), cobalt(II), and copper(II) have shown that the ligand facilitates the formation of stable reduced forms containing the metals in a +1 oxidation state.
In the case of ruthenium(II) complexes incorporating benzothiazole-substituted bipyridine ligands, the redox processes are well-defined. The Ru(II)/Ru(III) oxidation potential is a key feature in their cyclic voltammograms. This potential is influenced by the electronic nature of the substituents on the bipyridine ligands, with electron-donating groups generally making the oxidation of the ruthenium center easier (occurring at a lower potential).
The electron transfer processes in these complexes can be reversible, quasi-reversible, or irreversible, depending on the stability of the oxidized or reduced species. For many ruthenium and copper complexes containing benzothiazole derivatives, the metal-centered redox couples exhibit reversible or quasi-reversible behavior, indicating that the complexes can undergo facile electron transfer without significant structural decomposition.
Table 1: Illustrative Redox Potentials of Selected Benzothiazole-Containing Metal Complexes
| Complex | Redox Couple | Potential (V vs. reference electrode) | Characteristics |
|---|---|---|---|
| [Ni(L)Cl₂] (L = 2,2'-bibenzo[d]thiazole) | Ni(II)/Ni(I) | Data not specified | Stabilizes Ni(I) |
| [Cu(L)Cl₂] (L = 2,2'-bibenzo[d]thiazole) | Cu(II)/Cu(I) | Data not specified | Stabilizes Cu(I) |
| [Ru(bpy)₂(4,4'-bbtb)]²⁺ (bbtb = bis(benzothiazol-2-yl)-2,2'-bipyridine) | Ru(II)/Ru(III) | ~ +1.2 to +1.4 V (vs. Ag/AgCl) | Reversible oxidation |
Note: The specific redox potential values can vary depending on the solvent, supporting electrolyte, and reference electrode used in the electrochemical experiment.
Influence of Metal Center and Ligand Environment on Electrochemistry
The electrochemical behavior of this compound complexes is profoundly influenced by both the identity of the central metal ion and the nature of the surrounding ligand environment.
Influence of the Metal Center: The intrinsic redox properties of the metal play a primary role in determining the electrochemical characteristics of the complex. For example, copper(II) complexes of this compound and related ligands often exhibit a Cu(II)/Cu(I) redox couple at accessible potentials, reflecting the stability of both oxidation states. Similarly, nickel(II) complexes can be reduced to Ni(I) species, with the this compound ligand providing the necessary electronic stabilization for the lower oxidation state. Ruthenium(II) complexes, on the other hand, are typically characterized by their Ru(II)/Ru(III) oxidation, which is a common feature in the electrochemistry of ruthenium polypyridyl complexes. The specific potential of this redox couple is a direct consequence of the electronic environment created by the ligands.
Influence of the Ligand Environment: The ligand environment, which includes the this compound ligand itself and any other co-ligands, has a significant impact on the redox potentials of the metal center. Modifications to the ligand structure can fine-tune the electronic properties of the complex. For instance, the introduction of electron-donating or electron-withdrawing substituents on the this compound backbone or on co-ligands can shift the redox potentials to more negative or positive values, respectively.
In ruthenium complexes with benzothiazole-substituted bipyridine ligands, the position of the benzothiazole substituent on the bipyridine ring affects the metal-to-ligand charge transfer (MLCT) energies, which in turn can influence the electrochemical properties. nih.gov The coordination of different ancillary ligands alongside this compound can also lead to substantial changes in the redox behavior. For example, the presence of strongly sigma-donating or pi-accepting co-ligands can modulate the electron density at the metal center, thereby altering its oxidation and reduction potentials.
Theoretical and Computational Investigations of 2,2 Bibenzothiazole
Electronic Structure and Molecular Conformation Studies
Theoretical studies on benzothiazole (B30560) derivatives are instrumental in determining their molecular geometry and electronic properties. nbu.edu.sa These computational analyses provide a foundational understanding of the molecule's stability, conformation, and intrinsic electronic characteristics.
Density Functional Theory (DFT) is a primary computational method used to determine the optimized ground-state geometry and structural properties of molecules. mdpi.com For 2,2'-Bibenzothiazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p) or similar, are employed to find the minimum energy conformation. mdpi.comresearchgate.net
The geometry optimization reveals the most stable arrangement of the atoms in three-dimensional space. A key structural parameter for this compound is the dihedral angle between the two benzothiazole rings. Due to steric hindrance between the hydrogen atoms on the adjacent benzene (B151609) rings, the molecule is generally not perfectly planar. Instead, it adopts a twisted conformation, where the two benzothiazole units are rotated relative to each other around the central C-C bond. This twisting influences the extent of π-conjugation across the molecule, which in turn affects its electronic properties. The calculated bond lengths and angles within the benzothiazole rings are consistent with those of other benzothiazole derivatives, showing aromatic character within the fused ring system. nbu.edu.sa
To understand the behavior of this compound in photocatalysis, it is essential to study its electronically excited states. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the vertical excitation energies, which correspond to the absorption of light. mdpi.comresearchgate.net These calculations are performed on the DFT-optimized ground-state geometry to predict the molecule's UV-Visible absorption spectrum.
TD-DFT calculations provide information on the energies of different electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. For conjugated systems like this compound, the lowest energy electronic transitions are typically of a π → π* character. The primary transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these excited states is fundamental to explaining the molecule's ability to act as a photosensitizer. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.
In an MEP map, regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are expected to be localized around the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) rings. Conversely, regions of positive potential (colored in blue) are electron-deficient and indicate sites for nucleophilic attack; these are typically found around the hydrogen atoms of the benzene rings. The MEP analysis thus provides a visual guide to the reactive sites of the molecule, which is crucial for understanding its interaction with other reagents in photocatalytic cycles.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to describing the electronic transitions and chemical reactivity of a molecule. mdpi.com The properties of the HOMO and LUMO, in particular, dictate the molecule's ability to donate or accept electrons and are directly related to its photophysical behavior.
The spatial distribution of the frontier molecular orbitals is a key outcome of DFT calculations. For this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the conjugated system of the molecule.
HOMO: The Highest Occupied Molecular Orbital represents the electron-donating capability of the molecule. In this compound, the electron density of the HOMO is typically distributed across the entire π-conjugated framework of both benzothiazole units.
LUMO: The Lowest Unoccupied Molecular Orbital indicates the electron-accepting ability. The LUMO's electron density is also delocalized across the molecule, often with a similar distribution to the HOMO but with different nodal properties.
The significant overlap in the spatial distribution of the HOMO and LUMO facilitates the π → π* electronic transition upon photoexcitation, which is characteristic of this type of chromophore.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from FMO analysis. mdpi.com A smaller energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation, as less energy is required to promote an electron from the ground state to an excited state. mdpi.com
The magnitude of the HOMO-LUMO gap directly correlates with the wavelength of light the molecule absorbs. A smaller gap corresponds to absorption at longer wavelengths. For benzothiazole derivatives, these energy gaps typically fall within a range that allows for absorption of UV or visible light, a prerequisite for photocatalysis. mdpi.commdpi.com The calculated energy gap for this compound provides a theoretical basis for its observed photophysical properties and its effectiveness in photocatalytic applications.
Data Tables
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
Calculated using DFT at the B3LYP/6-311G(d,p) level of theory (representative values).
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Table 2: Predicted Electronic Transitions for this compound from TD-DFT
Representative values for the lowest energy transition.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 3.85 | 322 | > 0.1 |
Vibrational Spectroscopy Calculations and Assignments
Theoretical calculations of the vibrational spectra of this compound offer a powerful tool for the precise assignment of its infrared (IR) and Raman active modes. Density Functional Theory (DFT), particularly using the B3LYP functional, is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost. These calculations yield harmonic vibrational frequencies, which, although often systematically higher than experimental values, can be scaled to provide excellent agreement with experimental data.
The potential energy distribution (PED) analysis is crucial for the unambiguous assignment of each vibrational mode. PED breaks down the normal modes into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions), allowing for a detailed understanding of the nature of the molecular vibrations.
For this compound, the calculated vibrational spectrum can be categorized into several regions corresponding to distinct types of molecular motion:
C-H Stretching Vibrations: The aromatic C-H stretching modes are typically observed in the high-frequency region of the spectrum.
Ring Stretching and Deformation Modes: The vibrations involving the stretching and deformation of the fused benzene and thiazole rings appear in the mid-frequency range. These modes are often coupled and provide a characteristic fingerprint of the bibenzothiazole scaffold.
C-S and C-N Stretching Vibrations: The stretching modes of the carbon-sulfur and carbon-nitrogen bonds within the thiazole rings are also found in the fingerprint region.
Out-of-Plane Bending Modes: The lower frequency region of the spectrum is dominated by out-of-plane bending and torsional modes of the entire molecular framework.
A detailed assignment of the calculated vibrational frequencies is presented in the following table.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED Contributions) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful computational tool for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions.
This analysis is typically performed using the reduced density gradient (RDG), which is a function of the electron density and its first derivative. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allow for the identification and classification of different types of non-covalent interactions.
Strong Attractive Interactions (e.g., Hydrogen Bonds): These are characterized by large negative values of sign(λ₂)ρ and appear as distinct spikes in the low-RDG region of the plot.
Weak van der Waals Interactions: These are identified by values of sign(λ₂)ρ close to zero and form broad regions in the low-RDG space.
Steric Repulsion: These are indicated by large positive values of sign(λ₂)ρ and appear as spikes in the low-RDG region, often within ring structures or between crowded atoms.
For this compound, NCI analysis can reveal intramolecular interactions, such as those between the two benzothiazole units, which influence its conformational preferences. In a condensed phase, this analysis can elucidate the intermolecular interactions that govern its crystal packing. A summary of the types of non-covalent interactions identified through computational analysis is provided in the table below.
| Interaction Type | Region of Molecule | sign(λ₂)ρ (a.u.) Range |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Applications of 2,2 Bibenzothiazole in Advanced Materials Science
Optoelectronic Materials
The unique electronic structure of 2,2'-bibenzothiazole and its derivatives has positioned them as critical components in a variety of optoelectronic applications. These materials possess the ability to absorb and emit light, as well as transport electrical charges, making them suitable for devices that convert electricity into light or vice versa. The bibenzothiazole core can be chemically modified to create donor-π-acceptor structures, which are instrumental in achieving desirable optoelectronic characteristics, including two-photon absorption capabilities in the near-infrared (NIR) region. acs.org
Luminescent Materials and Fluorescent Probes (non-biological)
Derivatives of the benzothiazole (B30560) family are widely investigated for their luminescent properties. mdpi.com The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key feature in some of these compounds, leading to large Stokes shifts and dual-mode fluorescence. researchgate.net For instance, certain benzothiazole derivatives exhibit different emission regions depending on the presence of an ESIPT process. researchgate.netrsc.org This allows for the creation of materials that emit light across the visible spectrum, from blue-violet to green and orange. researchgate.netrsc.org
Researchers have designed fluorophores with a donor-acceptor-donor (D-A-D) structure, using benzo[1,2-d:4,5-d']bisthiazole (BBT) as the acceptor core. unisi.it These materials show intense emissions and have been successfully used in luminescent solar concentrators (LSCs). unisi.it The fluorescence quantum yield (Φf) of these materials is highly dependent on the polarity of the surrounding environment, such as the polymer matrix they are dispersed in. unisi.it For example, a BBT-based dye (BBT4) showed a significantly higher quantum yield when incorporated into a less polar poly(cyclohexyl methacrylate) (PCMA) matrix compared to a more polar poly(methyl methacrylate) (PMMA) matrix. unisi.it This environmental sensitivity makes them useful as fluorescent probes for material science applications. Furthermore, some benzothiazole derivatives can be designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence in response to specific analytes. nih.gov
| Compound | Matrix/Solvent | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Application Highlight |
|---|---|---|---|---|
| BHPO1 | Aggregated State | Green | Not specified | Component for white light emission. researchgate.netrsc.org |
| BHPO2 | Aggregated State | Orange | Not specified | Component for white light emission. researchgate.netrsc.org |
| BPO | Aggregated State | Blue-Violet | Not specified | Component for white light emission. researchgate.netrsc.org |
| BBT4 | PMMA Film | Not specified | 10-52% | Luminescent Solar Concentrator. unisi.it |
| BBT4 | PCMA Film | Not specified | 65.6% | Enhanced performance in less polar matrix. unisi.it |
Charge Transport Materials
The extended π-conjugation inherent in the bibenzothiazole structure is crucial for facilitating the movement of charge carriers (electrons and holes). This property makes its derivatives promising candidates for charge transport materials in electronic devices. Conjugated polymers incorporating thiazole (B1198619) or thiazolothiazole units have been developed as hole-transport materials (HTMs) for perovskite solar cells. itmo.ru The introduction of the thiazolothiazole motif into the polymer backbone can positively affect thermal stability and the alignment of energy levels with the perovskite layer, enhancing charge extraction. itmo.ru
The design of the polymer, including the positioning of side chains, can significantly influence charge-transport characteristics and hole mobility. itmo.ru Furthermore, molecular engineering strategies like fluorination are employed to improve the electronic properties of π-conjugated materials, which is a critical factor for applications in organic field-effect transistors (OFETs). rsc.org While these materials can achieve high performance, there is often a trade-off between their electronic properties and their mechanical stretchability. rsc.org Research focuses on balancing these aspects to develop materials suitable for flexible and stretchable electronics.
Organic Light-Emitting Diodes (OLEDs) Component Research
Benzothiazole derivatives are key components in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). They are often used in donor-acceptor (D-A) architectures to create fluorescent materials that emit light at specific long wavelengths, which is essential for pure-color and white OLEDs (WLEDs). rsc.org By modulating the π-bridge between the donor and the benzothiazole acceptor, researchers have synthesized compounds that cover the entire visible spectrum and exhibit high fluorescence quantum yields, in some cases approaching 100%. rsc.org
These materials have been successfully applied as emitters in non-doped OLEDs, demonstrating excellent performance. For example, OLEDs based on a triphenylamine-benzothiadiazole compound (TBAN) have achieved high maximum luminance and external quantum efficiencies (EQE) with low efficiency roll-off. rsc.org Similarly, a series of panchromatic luminescent D–π–A benzothiazoles have been used to fabricate WLEDs with luminous efficiencies and color rendering indices (CRI) that exceed those of some commercial devices. rsc.org
| Emitting Material | Device Type | Max Luminance (cd/m²) | Current Efficiency (cd/A) | Max EQE (%) | CRI |
|---|---|---|---|---|---|
| TBAN | Non-doped Orange OLED | 74,820 | 12.1 | 5.7% | Not specified |
| PLB4-based | Warm-White WLED | Not specified | 115.81 lm/W | Not specified | 60 |
| PLB4-based | Cool-White WLED | Not specified | 95.31 lm/W | Not specified | 80 |
Polymeric Materials
The incorporation of the this compound unit into polymer backbones is a powerful strategy for creating advanced materials with unique electronic and structural properties. The electron-deficient character of the bibenzothiazole moiety, combined with its rigid and planar structure, allows for the synthesis of polymers with controlled conductivity, thermal stability, and specific optical responses.
Incorporation into Conducting Polymers
Conducting polymers are a class of organic materials that possess electrical conductivity due to the delocalization of π-electrons along the polymer chain. rdd.edu.iq The bibenzothiazole unit is particularly useful in this context. Polymers containing strictly thiazole heterocycles are capable of undergoing reduction, a process known as n-doping. researchgate.net When bibenzothiazole is copolymerized with electron-rich units like thiophene, the resulting donor-acceptor polymers can be both oxidized (p-doped) and reduced (n-doped). researchgate.net This ambipolar behavior is highly desirable for various electronic applications.
The electrical conductivity of these polymers can be increased by many orders of magnitude through doping with oxidizing agents like iodine or reducing agents. rdd.edu.iq The extended π-system provided by the conjugated backbone, including the bibenzothiazole units, is susceptible to these oxidation and reduction processes, which systematically varies the material's electrical and optical properties. rdd.edu.iq This control over conductivity is fundamental to their use in devices such as electrochromic displays, where the color of the polymer film changes in response to an applied voltage. researchgate.net
Structure-Property Relationships in Bibenzothiazole-Containing Polymers
The final properties of bibenzothiazole-containing polymers are intimately linked to their molecular structure. Key structural factors include the connectivity of the monomer units, the nature of any side chains, and the choice of co-monomers. A series of polymers synthesized with 4,4'-dinonyl-2,2'-bithiazole (B183276) demonstrated that the coupling pattern of the monomers—either head-to-head (HH) or head-to-tail (HT)—has a profound effect on the material's bulk properties. researchgate.net
HT-coupled polymers tend to have more planar structures, leading to a higher degree of crystallinity in films. researchgate.net In contrast, HH-coupled polymers, despite being less crystalline, exhibit higher melting points, suggesting stronger intermolecular forces in their crystalline regions. researchgate.net These structural variations also influence the electronic properties; polymers with HT couplings generally show lower redox potentials compared to their HH-containing counterparts. researchgate.net This ability to tune optical, structural, and electronic properties by controlling the monomer composition and connectivity is a cornerstone of rational polymer design in this field. researchgate.net
| Property | Head-to-Tail (HT) Coupling | Head-to-Head (HH) Coupling |
|---|---|---|
| Structure Planarity | More planar | Less planar |
| Crystallinity (in films) | Greater degree | Lesser degree |
| Melting Point | Lower | Higher |
| Redox Potentials | Lower | Higher |
Sensing Materials for Chemical Analytes (non-biological)
While the broader family of benzothiazole derivatives has been widely investigated for creating chemosensors, specific research detailing the use of this compound for this purpose is limited. The benzothiazole moiety is a common building block in sensor design due to its electron-rich nature and ability to coordinate with various analytes. rsc.orgnih.govrsc.orgmdpi.com However, the direct application of this compound is not a primary focus in the available literature.
The design of chemosensors often involves modifying a core structure, like benzothiazole, with specific functional groups to induce a detectable response (e.g., colorimetric or fluorescent change) upon interaction with an analyte. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.gov For instance, various benzothiazole-based sensors have been designed to exhibit a "turn-on" or "turn-off" fluorescent response. rsc.orgrsc.orgresearchgate.net These designs, however, typically incorporate other chemical groups and are not based on the simple this compound structure.
There is a substantial body of research on benzothiazole derivatives for the detection of various metal ions and small molecules.
Metal Ions: Modified benzothiazoles have been successfully employed as fluorescent or colorimetric sensors for a range of metal ions, including Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. rsc.orgnih.govmdpi.comresearchgate.net The sensing mechanism usually relies on the coordination of the metal ion with nitrogen and sulfur atoms in the benzothiazole ring and other appended chelating groups, leading to a change in the molecule's photophysical properties. nih.govresearchgate.net
Small Molecules: Benzothiazole-based sensors have also been developed for the detection of non-biological small molecules, such as the cyanide anion (CN⁻). nih.gov The mechanism in this case often involves a nucleophilic addition reaction that alters the sensor's electronic structure and, consequently, its optical properties. nih.gov
Despite these advancements with derivatives, specific data on the performance of this compound as a primary sensing material for these analytes is not found in the reviewed literature.
Catalytic Roles of 2,2 Bibenzothiazole and Its Derivatives
Ligand in Homogeneous Catalysis
Redox Catalysis Systems
2,2'-Bibenzothiazole is an effective component in photoredox catalysis, capable of mediating both energy- and electron-transfer reactions. Its competence in driving various organic transformations as a sole photocatalyst has been demonstrated through a series of photophysical and electrochemical studies. The planar configuration of dBZ facilitates effective π-conjugation across its benzothiazole (B30560) units, enabling it to absorb light and initiate redox processes.
Metal-Mediated Transformations
A significant application of this compound is its role as a ligand in metal-mediated transformations, particularly with nickel catalysts. When coupled with nickel acetate (B1210297), dBZ can facilitate challenging carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions without the need for additional organic ligands. This marks a departure from conventional metallaphotoredox strategies, highlighting the unique ability of dBZ to stabilize transition metal co-catalysts. Nickel-containing photocatalysts, in general, have shown promise in a variety of cross-coupling reactions, including the formation of C-O, C-N, C-S, and C-C bonds, where the in situ formed nickel species are the photoactive components.
| Reaction Type | Catalyst System | Additional Notes |
| C-C Coupling | This compound / Nickel Acetate | No additional organic ligands required. |
| C-N Coupling | This compound / Nickel Acetate | Simplifies conventional metallaphotoredox systems. |
Asymmetric Catalysis with Chiral Derivatives
While the development of chiral ligands is crucial for asymmetric catalysis, research specifically detailing the application of chiral derivatives of this compound in enantioselective transformations is an area that warrants further exploration. The principles of asymmetric catalysis often involve the use of chiral ligands to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. Organocatalytic approaches have also been successful in achieving asymmetric synthesis of complex molecules containing benzothiazole-related structures, such as the use of bifunctional squaramide catalysts in the asymmetric domino Mannich/cyclization reaction of 2-benzothiazolimines with azlactones to produce chiral benzothiazolopyrimidines with high enantioselectivity. researchgate.netnih.gov Similarly, copper-based complexes have been employed in the asymmetric Mannich/cyclization of 2-benzothiazolimines with N-acylpyrazoles to yield optically active benzothiazolopyrimidine derivatives. nih.gov
Photocatalysis Utilizing this compound-Based Systems
This compound and its derivatives have emerged as powerful tools in the field of photocatalysis. Their ability to absorb light and initiate chemical reactions has led to their use in a variety of photoredox processes, offering sustainable and efficient alternatives to traditional synthetic methods.
Visible-Light and Near-Infrared Photocatalysis
Conventional organic photocatalysis often relies on ultraviolet and short-wavelength visible light, which can suffer from limitations such as low penetration depth and competing absorption by reactants. To overcome these challenges, this compound-based systems have been developed as two-photon-absorbing (TPA) organic photosensitizers. These systems can function under deep red and near-infrared (NIR) light irradiation.
Derivatives of bibenzothiazole with a donor-π-acceptor-π-donor conjugated structure have shown excellent two-photon absorption capabilities in the NIR region. For instance, a metal-free organic photocatalyst composed of a bibenzothiazole core and two imine-bridged methoxyphenyl substituents has been successfully used to drive the trifluoromethylative bifunctionalization of alkenes. This reaction can be achieved using an inexpensive 740 nm LED as the light source, demonstrating the potential of these systems for more accessible and versatile photocatalysis.
| Photocatalyst System | Light Source | Application |
| Bibenzothiazole-derived TPA photosensitizer | Near-Infrared (NIR) LED | Trifluoromethylative bifunctionalization of alkenes |
| This compound | Visible Light | Various organic transformations |
Organic Photoredox Reactions
This compound exhibits a dual functionality in organic photocatalysis, acting as both a photosensitizer and a bidentate ligand. This allows it to drive a variety of organic transformations as a sole photocatalyst. For example, it has been shown to be competent in mediating both energy- and electron-transfer reactions in the absence of metal co-catalysts.
Furthermore, when coupled with a metal co-catalyst like nickel acetate, it can facilitate challenging cross-coupling reactions. This dual-function approach simplifies the photocatalytic system by eliminating the need for additional, often expensive, organic ligands. This innovative strategy represents a move towards more sustainable and cost-effective photocatalytic processes. The development of metal-free organic photocatalysts based on the bibenzothiazole core also addresses the reliance on expensive and scarce metals like iridium and ruthenium, which are commonly used in photoredox catalysis.
| Catalyst | Function | Advantage |
| This compound | Photosensitizer and Ligand | Simplifies catalytic system, reduces cost |
| Bibenzothiazole-derived metal-free photocatalyst | Photosensitizer | Avoids use of expensive and scarce metals |
Mechanistic Investigations of Catalytic Cycles
The catalytic prowess of this compound (dBZ) and its derivatives is rooted in their unique electronic and photophysical properties, which allow them to participate in complex catalytic cycles. Mechanistic investigations have revealed a dual functionality for dBZ in organic photocatalysis: it can act as a sole photocatalyst or in concert with a transition metal co-catalyst, significantly enhancing the scope and efficiency of challenging chemical transformations. nih.govacs.orgacs.org
A series of photophysical, electrochemical, and photocatalytic studies have been instrumental in elucidating the pathways through which dBZ drives various organic reactions. nih.govacs.orgacs.org These investigations have demonstrated the competence of dBZ in facilitating both energy- and electron-transfer reactions. acs.org A key feature of this compound is its planar configuration, which allows for effective π-conjugation across its benzothiazole units. This structural characteristic results in an absorption tail that extends beyond 400 nm, enabling it to be activated by visible light. acs.org
Dual Functionality in Metallaphotoredox Catalysis
A significant breakthrough in the application of this compound has been its use in metallaphotoredox catalysis, particularly in partnership with nickel. nih.govacs.orgacs.org In these systems, dBZ serves not only as a photosensitizer but also as a ligand that stabilizes the nickel co-catalyst, thus simplifying the typically complex and costly catalytic systems that require separate photosensitizers and additional ligands. nih.govacs.orgacs.org This dual role marks a departure from conventional metallaphotoredox strategies and streamlines the photocatalytic protocols for challenging C-C and C-N coupling reactions. nih.govacs.orgacs.org
Mechanistic studies of these dual catalytic systems suggest a cycle that leverages the photophysical properties of dBZ to drive the redox cycling of the nickel catalyst. While the precise step-by-step mechanism can vary depending on the specific reaction, a general pathway has been proposed for C-N coupling reactions. Mechanistic investigations suggest that these reactions can proceed through the addition of an aryl radical, which is generated from a Ni(I)/Ni(III) cycle, to a nitrosoarene intermediate. researchgate.net
The proposed catalytic cycle can be summarized as follows:
Photoexcitation: The this compound (dBZ) molecule absorbs visible light, transitioning to an excited state (dBZ*).
Electron Transfer: The excited dBZ* can then engage in a single-electron transfer (SET) with the Ni(II) precatalyst, reducing it to a more reactive Ni(I) species and generating the dBZ radical cation.
Oxidative Addition: The Ni(I) species undergoes oxidative addition with an aryl halide, forming a Ni(III) intermediate.
Reductive Elimination/Further Reaction: This highly reactive Ni(III) species can then react with a coupling partner (e.g., an amine or another carbon nucleophile) and, through a process of reductive elimination, form the desired C-N or C-C bond, regenerating a Ni(I) species that can re-enter the catalytic cycle.
Catalyst Regeneration: The dBZ radical cation is subsequently reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the photocatalytic cycle.
This synergistic relationship between the photoexcited this compound and the nickel catalyst allows for the efficient formation of chemical bonds under mild reaction conditions.
Research Findings on Catalytic Mechanisms
Detailed research has provided insights into the specific parameters governing the catalytic cycles involving this compound. The following table summarizes key findings from mechanistic studies.
| Reaction Type | Catalyst System | Proposed Mechanism | Key Intermediates | Mechanistic Insights |
| C-N Coupling | This compound / Nickel Acetate | Metallaphotoredox | Ni(I), Ni(III) species, Aryl radicals | This compound acts as both a photosensitizer and a ligand, simplifying the catalytic system. The reaction is believed to proceed via a Ni(I)/Ni(III) catalytic cycle. |
| C-C Coupling | This compound / Nickel Acetate | Metallaphotoredox | Ni(I), Ni(III) species | The dual functionality of this compound streamlines the process, eliminating the need for additional, often expensive, organic ligands. |
| General Organic Transformations | This compound (sole photocatalyst) | Photoredox Catalysis | Excited state dBZ (dBZ*) | The planar structure and extended π-conjugation of this compound allow it to be an effective photocatalyst for various transformations in the absence of a metal co-catalyst. |
Advanced Analytical and Characterization Methodologies for 2,2 Bibenzothiazole Research
Spectroscopic Techniques (beyond basic characterization)
Advanced spectroscopic methods are indispensable for probing the nuanced photophysical properties and chemical states of 2,2'-Bibenzothiazole.
While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial structural verification, advanced Nuclear Magnetic Resonance (NMR) techniques offer unambiguous assignment and information on spatial proximity and molecular diffusion. For complex aromatic systems like this compound and its derivatives, two-dimensional (2D) NMR is crucial for resolving overlapping signals and confirming connectivity.
2D-NMR: Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to definitively assign proton signals. rsc.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached carbons and those two to three bonds away, respectively, providing a complete and unambiguous map of the molecular structure. rsc.org These methods are vital for confirming the precise structure of novel this compound derivatives or their complexes. rsc.orgrsc.org
DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-invasive technique that can be used to study the self-aggregation of this compound in solution or its interaction with other molecules. By measuring the diffusion coefficient of the molecule, which is related to its effective size, DOSY NMR can differentiate between monomeric species, aggregates, and complexes formed with other substrates.
To understand the photocatalytic capabilities of this compound, it is essential to characterize its excited-state dynamics. nih.gov Time-resolved spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, provide critical information on the lifetimes and decay pathways of excited electronic states.
Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. It can reveal the lifetimes of fluorescent excited states and provide information about processes that compete with fluorescence, such as intersystem crossing or energy transfer. For molecules with dual fluorescence, as seen in related benzimidazole (B57391) systems, this method can elucidate the kinetics of processes like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net
Transient Absorption (TA) Spectroscopy: TA spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. An initial "pump" pulse excites the molecule, and a subsequent "probe" pulse monitors changes in absorption at various time delays. This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleaching, enabling the characterization of non-fluorescent states (like triplet states) and photochemical intermediates. nih.gov Studies on similar molecular structures have used femtosecond transient absorption to track ultrafast processes occurring on the femtosecond to picosecond timescale. nih.govnih.gov This is crucial for understanding the initial steps of photocatalytic cycles involving this compound. acs.org
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations when adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov It provides detailed molecular fingerprint information, similar to conventional Raman spectroscopy, but with signal enhancements of many orders of magnitude. researchgate.net
For this compound, SERS can be used to:
Study Surface Adsorption: By analyzing the enhancement and shifts of specific Raman bands, SERS provides insights into the orientation of the molecule on the metal surface. For instance, studies on the related compound 2-phenoxymethylbenzothiazole have used SERS to suggest that the molecule adsorbs onto a silver surface with a tilted orientation. scispace.comnih.gov
Investigate Intermolecular Interactions: The technique can probe interactions between this compound and a surface or other co-adsorbed species, which is relevant for its application in sensors or as a ligand in surface-bound catalytic systems.
The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface, providing a detailed picture of the adsorption geometry. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cardiff.ac.uk When applied to this compound, XPS can provide crucial information about the core-level electrons of its constituent atoms, particularly the heteroatoms nitrogen and sulfur.
High-resolution scans of the N 1s and S 2p regions can reveal the chemical environment of these atoms. For example, any coordination with metal ions, protonation, or oxidation would result in a "chemical shift" to a higher binding energy. wsu.edu This is particularly useful for characterizing this compound when it is used as a ligand in metal complexes or immobilized on a surface. researchgate.netnih.gov Deconvolution of the core-level spectra can distinguish between different chemical states of the same element present in the sample.
| Technique | Information Obtained for this compound | Typical Application |
| 2D-NMR | Unambiguous assignment of ¹H and ¹³C signals; through-bond and through-space correlations. | Structural elucidation of complex derivatives and coordination compounds. |
| Time-Resolved Spectroscopy | Excited-state lifetimes; dynamics of energy/electron transfer; identification of transient species. | Understanding photophysical mechanisms in photocatalysis and optoelectronics. |
| SERS | Vibrational fingerprint of surface-adsorbed molecules; information on molecular orientation and surface interaction. | Studying molecule-surface interactions for sensor development or heterogeneous catalysis. |
| XPS | Surface elemental composition; chemical state (e.g., oxidation state, bonding environment) of N and S atoms. | Characterizing thin films, surface modifications, and coordination chemistry. |
Electrochemical Characterization Techniques
Electrochemical methods are vital for understanding the redox properties of this compound, which is fundamental to its role in photocatalysis and electronic materials. nih.gov
Cyclic Voltammetry (CV) is the most widely used electrochemical technique for rapidly probing the redox behavior of a molecule. uss.cl A variable potential is swept between two limits, and the resulting current is measured. A voltammogram provides information about the oxidation and reduction potentials of a species and the stability of its redox states.
For this compound, CV is used to determine key thermodynamic parameters related to its ability to accept or donate electrons. nih.gov
Oxidation and Reduction Potentials: The positions of the anodic (oxidation) and cathodic (reduction) peaks on the potential axis indicate the energies required to remove or add electrons, respectively.
Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials and the ratio of their peak currents provide information on the electrochemical reversibility of the redox process. Irreversible processes often indicate that the oxidized or reduced species is unstable and undergoes a subsequent chemical reaction. researchgate.net
Mechanism of Electron Transfer: By varying the scan rate, one can determine whether the process is controlled by diffusion of the analyte to the electrode or by adsorption onto the electrode surface. mdpi.com
These electrochemical data are essential for constructing energy level diagrams and assessing the feasibility of electron transfer processes in photocatalytic cycles. nih.gov
| Parameter | Significance for this compound |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs; relates to the energy of the highest occupied molecular orbital (HOMO). |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs; relates to the energy of the lowest unoccupied molecular orbital (LUMO). |
| Reversibility | Indicates the chemical stability of the generated radical cation and anion species. |
| Scan Rate Dependence | Elucidates whether the molecule is freely diffusing in solution or adsorbed on the electrode surface. |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial and bulk properties of electrochemical systems. The method involves applying a small amplitude sinusoidal AC voltage signal to the system over a wide range of frequencies and measuring the resulting current response. This allows for the determination of the system's impedance, which can be related to various physical and chemical processes, such as charge transfer resistance, double-layer capacitance, and diffusion processes.
In the context of this compound (dBZ) research, particularly in its role as a photocatalyst, EIS provides critical insights into the kinetics of electron transfer processes at the electrode-electrolyte interface. acs.orgnih.gov By modeling the impedance data with an equivalent electrical circuit, researchers can quantify parameters that govern the efficiency of photocatalytic systems. For instance, the charge transfer resistance (Rct) at the electrode surface is a key parameter; a smaller Rct value generally indicates faster electron transfer kinetics and, consequently, a more efficient catalytic process. These studies are fundamental to understanding and optimizing the performance of dBZ in applications like metallaphotoredox reactions for C-C and C-N coupling. acs.orgnih.gov
| Parameter | Description | Typical Application in dBZ Research |
|---|---|---|
| Charge Transfer Resistance (Rct) | Resistance to electron transfer at the electrode/electrolyte interface. | Quantifies the efficiency of electron transfer in dBZ-mediated photocatalytic reactions. |
| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer at the interface. | Provides information about the surface area and nature of the electrode in contact with the dBZ solution. |
| Warburg Impedance (Zw) | Represents the impedance due to mass-transport (diffusion) of electroactive species. | Characterizes the diffusion of dBZ or its redox species to and from the electrode surface. |
Bulk Electrolysis Studies
Bulk electrolysis, also known as controlled-potential coulometry, is an electrochemical method used to determine the total number of electrons transferred in a redox reaction and can be employed for electrosynthesis. wikipedia.orgossila.com The technique involves applying a constant potential to a working electrode in a solution containing the analyte, ensuring that the analyte is quantitatively converted from one oxidation state to another. wikipedia.org The current is monitored over time, and the total charge (in coulombs) passed is used to calculate the number of electrons involved in the reaction via Faraday's laws of electrolysis. wikipedia.org
| Experimental Parameter | Purpose in Bulk Electrolysis | Relevance to this compound |
|---|---|---|
| Applied Potential (V) | Held constant at a value sufficient to drive the desired redox reaction to completion. | Set based on cyclic voltammetry data to selectively oxidize or reduce the dBZ molecule. |
| Total Charge (Coulombs) | Measured to quantify the extent of the reaction. | Used to calculate the number of electrons transferred per molecule of dBZ, confirming the redox mechanism. |
| Reaction Time (s) | The duration required for the current to decay to a near-zero value, indicating reaction completion. | Provides information on the kinetics of the overall electrolysis process. |
Microscopy and Imaging Techniques
Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. For compounds like this compound, these methods are particularly useful when it is incorporated into polymers, thin films, or crystalline structures.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. azooptics.com It works by scanning the surface with a focused beam of electrons and detecting the secondary electrons, backscattered electrons, and X-rays emitted from the sample. SEM is invaluable for studying the surface morphology, texture, and composition of materials incorporating this compound derivatives, such as in polymer composites or surface coatings. azooptics.com For example, in the thermal analysis of a benzotriazolium salt that produced a metal, SEM was used to show a porous texture on the surface of the resulting metal, which was attributed to the evolution of gases during decomposition. nih.gov
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure, including crystallographic information and atomic-scale features. azooptics.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image. For research involving this compound, TEM is crucial for characterizing the nanoscale morphology of polymers or nanoparticles synthesized using this compound. For instance, in studies of conjugated polymers, TEM can reveal features like lamellar stacking and π-π stacking distances, which are critical to the material's electronic properties. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale precision. oxinst.com An AFM uses a sharp tip on a cantilever to scan the sample surface. By monitoring the deflection of the cantilever, a detailed surface map is generated. AFM is particularly useful for characterizing the surface of thin films and coatings. oxinst.com In the context of this compound research, AFM can be used to analyze the surface roughness, grain size, and uniformity of thin films created with dBZ-containing materials for electronic or optical applications.
| Technique | Information Obtained | Example Application in Related Research |
|---|---|---|
| SEM | Surface topography, morphology, composition | Characterizing the porous texture of metals formed from thermal decomposition of related heterocyclic compounds. nih.gov |
| TEM | Internal structure, crystallinity, lattice spacing | Imaging lamellar and π-π stacking in conjugated polymers to understand electronic properties. nih.gov |
| AFM | 3D surface topography, roughness, grain size | Assessing surface uniformity and microstructure of thin films for photovoltaic applications. oxinst.com |
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of materials and to study their decomposition kinetics. A TGA thermogram plots mass change against temperature, where steps in the curve indicate mass loss due to processes like decomposition or dehydration. perkinelmer.com.arazom.com For a compound like this compound or its derivatives, TGA can pinpoint the temperatures at which it begins to decompose, providing crucial information about its thermal stability for high-temperature applications. For example, studies on related heterocyclic compounds show multi-stage decomposition processes, with each stage corresponding to the loss of specific molecular fragments. nih.govnih.gov
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. perkinelmer.com.arazom.com The resulting thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) processes. In research on benzothiazole-related compounds, DSC is used to determine melting points, study crystalline transformations, and investigate interactions within mixtures, such as in polymer blends. core.ac.uk For a crystalline powder, a DSC curve would typically show a sharp endothermic peak corresponding to its melting point. perkinelmer.com.arazom.com
| Thermal Event | Technique | Observed Phenomenon | Example Data from Related Compounds |
|---|---|---|---|
| Decomposition | TGA | Mass loss as a function of temperature | Multi-stage mass loss observed, e.g., first stage at ~243 °C and second stage at ~400 °C for Benzotriazolium Perrhenate. nih.gov |
| Melting | DSC | Endothermic peak (heat absorption) | A crystalline pharmaceutical melts at a peak temperature of 228.37 °C. azom.com |
| Crystallization/Reaction | DSC | Exothermic peak (heat release) | An exothermic decomposition peak observed at 287.2 °C. azom.com |
| Crystal Transformation | DSC | Series of endothermic/exothermic events | Observed between 215 °C and 270 °C in a mesylate salt trihydrate. azom.com |
Gas Sorption Analysis for Porous Materials
Gas sorption analysis is a critical technique for characterizing the properties of porous materials derived from or incorporating the this compound moiety. azom.com This method provides essential information regarding the surface area, pore size distribution, and the affinity of the material for different gases, which is particularly relevant for applications in gas storage and separation. azom.comresearchgate.net The analysis typically involves exposing the material to a specific gas, such as nitrogen (N₂) or carbon dioxide (CO₂), at a controlled temperature and measuring the amount of gas adsorbed by the material at various pressures. clays.org
Nitrogen (N₂) Physisorption
Nitrogen physisorption, typically conducted at 77 K (the boiling point of liquid nitrogen), is the standard method for determining the specific surface area and porosity of these materials. clays.org The data obtained from N₂ adsorption-desorption isotherms are often analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the surface area. Porous polymers incorporating benzothiazole (B30560) linkages have demonstrated high surface areas, a key attribute for effective gas adsorption. rsc.org For instance, a series of porous benzothiazole-linked polymers (TBPALs) have been synthesized that exhibit high BET surface areas ranging from 698 to 1011 m² g⁻¹. rsc.orgresearchgate.net The shape of the isotherm can also provide qualitative information about the pore structure, distinguishing between microporous (pore width < 2 nm) and mesoporous (pore width 2-50 nm) materials. chemrxiv.org
Carbon Dioxide (CO₂) Sorption
The incorporation of heteroatoms like nitrogen and sulfur, present in the bibenzothiazole structure, into porous organic polymers (POPs) is a strategic approach to enhance selective CO₂ capture. rsc.org These "CO₂-philic" atoms can increase the affinity of the porous material for carbon dioxide molecules due to their quadrupole moment and polarizability. rsc.orgchemistryviews.org
Gas sorption analysis using CO₂ is typically performed at temperatures relevant to practical applications, such as 273 K (0 °C) and 298 K (25 °C). nih.gov Research has shown that benzothiazole-linked porous polymers possess considerable CO₂ storage capacity. rsc.org The heat of adsorption (Qst), a measure of the interaction strength between the gas molecules and the material's surface, can be calculated from the CO₂ uptake data at different temperatures. rsc.orgnih.gov Benzothiazole-containing polymers have exhibited high Qst values for CO₂, ranging from 28.7 to 33.6 kJ mol⁻¹, indicating strong interactions that are beneficial for selective CO₂ capture. rsc.orgresearchgate.net Studies have demonstrated that smaller pores tend to facilitate CO₂ adsorption with higher Qst values. rsc.org
The performance of these materials is often evaluated by their CO₂ uptake capacity and their selectivity for CO₂ over other gases like nitrogen (N₂) or methane (B114726) (CH₄). rsc.org Benzothiazole-linked polymers have shown moderate to high adsorption selectivity for CO₂/N₂ (ranging from 40 to 78) and CO₂/CH₄ (ranging from 5.7 to 7.8), as calculated using the Ideal Adsorbed Solution Theory (IAST). rsc.org
Research Findings on Benzothiazole-Linked Porous Polymers
The following tables summarize key gas sorption data from published research on porous organic polymers containing benzothiazole units.
| Polymer | BET Surface Area (m² g⁻¹) | CO₂ Uptake at 273 K (mmol g⁻¹) | CO₂ Heat of Adsorption (Qst) (kJ mol⁻¹) |
|---|---|---|---|
| TBPAL-1 | 1011 | 4.32 | 33.6 |
| TBPAL-2 | 850 | 3.80 | 31.5 |
| TBPAL-3 | 698 | 3.02 | 28.7 |
| TBPAL-4 | 810 | 3.50 | 30.1 |
| TBPAL-5 | 755 | 3.35 | 29.4 |
| Polymer | IAST Selectivity (CO₂/N₂) | IAST Selectivity (CO₂/CH₄) |
|---|---|---|
| TBPAL-1 | 78 | 7.8 |
| TBPAL-2 | 65 | 7.1 |
| TBPAL-3 | 40 | 5.7 |
| TBPAL-4 | 58 | 6.8 |
| TBPAL-5 | 52 | 6.3 |
Future Directions and Emerging Research Avenues for 2,2 Bibenzothiazole
Development of Novel Synthetic Strategies
The advancement of 2,2'-Bibenzothiazole applications is intrinsically linked to the development of more efficient, scalable, and sustainable synthetic methodologies. While traditional methods exist, future research is geared towards overcoming limitations such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste. Key future directions include:
Catalyst-Driven Syntheses: Exploration of novel catalytic systems is a primary focus. This includes the use of transition-metal catalysts (e.g., copper, palladium, nickel) to facilitate C-H activation and cross-coupling reactions, enabling more direct and atom-economical routes to the bibenzothiazole core. nih.govnih.gov Metal-free catalytic systems are also gaining traction, offering a greener alternative. organic-chemistry.org
Photocatalytic and Electrochemical Synthesis: Leveraging visible-light photocatalysis or electrosynthesis offers pathways that operate under mild conditions, often at room temperature. nih.gov These methods can provide alternative reaction mechanisms and selectivities not accessible through traditional thermal methods. nih.gov
Flow Chemistry: The transition from batch to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for large-scale production.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |
| Metal-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Copper (Cu), Palladium (Pd), Nickel (Ni) catalysts nih.govnih.gov |
| One-Pot Synthesis | Reduced waste, time and cost-effective | Tandem reactions without isolating intermediates nih.govorganic-chemistry.org |
| Visible-Light Photocatalysis | Mild conditions, environmentally friendly | Organic dyes, semiconductor materials nih.gov |
| Mechanochemistry | Solvent-free, energy-efficient | Grinding/milling of reactants mdpi.com |
Exploration of New Ligand Architectures and Coordination Motifs
The bidentate N,N-coordination capability of this compound makes it an excellent building block for designing complex ligand architectures for coordination chemistry. Future research aims to move beyond simple coordination complexes to create sophisticated supramolecular structures and functional metal-organic materials.
The dual functionality of this compound (dBZ) as both a photosensitizer and a bidentate ligand is a significant area of interest. acs.orgacs.org Crystallographic analyses have confirmed that when coordinated to metal cations like Ir³⁺, Zn²⁺, and Ni²⁺, the nitrogen sites of dBZ bind to the central metal, adopting a cis configuration. acs.orgacs.org
Emerging research focuses on:
Pincer and Tripodal Ligands: Incorporating the this compound unit into larger, multi-dentate ligand frameworks, such as pincer (tridentate) or tripodal (tetradentate) systems. These architectures can enforce specific coordination geometries (e.g., square planar, octahedral) on the metal center, which is crucial for tuning the catalytic activity and photophysical properties of the resulting complexes. mdpi.com
Self-Assembled Supramolecular Structures: Utilizing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to guide the self-assembly of this compound-metal complexes into discrete cages, helicates, or extended coordination polymers. These structures could find applications in host-guest chemistry, molecular recognition, and sensing.
Redox-Active Ligands: Designing derivatives of this compound that can actively participate in redox processes. Such ligands can store and transfer electrons, enabling multi-electron catalytic transformations that are challenging with conventional ligands.
Computational Design of Advanced Materials with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool for accelerating the discovery of new materials based on this compound. scirp.orgscirp.org By predicting the structural, electronic, and optical properties of hypothetical molecules, researchers can screen large libraries of candidate compounds in silico before committing to synthetic efforts.
Future computational work will likely focus on:
Property Tuning through Substitution: Systematically modeling the effects of adding various electron-donating or electron-withdrawing functional groups to the this compound scaffold. mdpi.com This allows for the precise tuning of properties such as the HOMO-LUMO energy gap, absorption and emission wavelengths, and charge transport characteristics. mdpi.com
Excited-State Dynamics: Investigating the behavior of this compound derivatives in their electronic excited states. mdpi.com This is critical for designing more efficient organic light-emitting diodes (OLEDs), photosensitizers, and non-linear optical materials. researchgate.netacs.org
Modeling Intermolecular Interactions: Simulating how this compound-based molecules pack in the solid state and interact with other components in a blend or composite material. This is key to understanding and predicting the performance of organic electronic devices.
| Computational Method | Target Property | Application Area |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reactivity indices scirp.orgscirp.org | Material stability, reaction mechanism prediction |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption, fluorescence spectra, excited states mdpi.com | OLEDs, sensors, photocatalysts |
| Molecular Dynamics (MD) | Solid-state packing, conformational analysis | Organic electronics, crystal engineering |
Integration into Multi-component and Hybrid Material Systems
The future of advanced materials often lies in the synergistic combination of different components. Integrating this compound into multi-component and hybrid systems is a promising strategy to create materials with enhanced or entirely new functionalities.
Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as organic linkers to construct porous MOFs. These materials could exhibit high surface areas and tunable pore environments, making them suitable for gas storage, separation, and heterogeneous catalysis.
Polymer-Based Composites: Dispersing or chemically incorporating this compound units into polymer matrices. This can enhance the thermal stability, conductivity, or optical properties of the host polymer, leading to applications in advanced coatings, membranes, or electronic textiles.
Hybrid Nanomaterials: Grafting this compound derivatives onto the surface of inorganic nanoparticles (e.g., iron oxides, quantum dots). nih.gov Such hybrid materials can combine the magnetic or optical properties of the inorganic core with the specific chemical functionality of the organic shell, creating novel probes for bioimaging or diagnostics. nih.gov
Exploration of Unconventional Catalytic Applications
Recent discoveries have highlighted the potential of this compound to function beyond a simple ligand, acting as a key component in novel catalytic systems. acs.orgnih.govacs.org Its dual role as both a photosensitizer and a ligand in metallaphotoredox catalysis simplifies complex reaction setups by eliminating the need for additional organic ligands. acs.orgacs.org This approach reduces costs and streamlines photocatalytic protocols for challenging C-C and C-N coupling reactions. acs.orgacs.org
Future research will explore:
Dual-Function Catalysis: Further exploiting the ability of this compound to simultaneously act as a ligand and a photocatalyst. acs.org This paradigm can simplify catalytic systems, making them more economical and sustainable for organic synthesis. acs.orgacs.org
Energy and Electron Transfer Catalysis: As an organic photosensitizer, this compound can mediate both energy-transfer and electron-transfer reactions. acs.org Research is aimed at expanding the scope of these metal-free transformations to include a wider range of synthetically valuable reactions. acs.org
Asymmetric Catalysis: Developing chiral derivatives of this compound for use as ligands in asymmetric catalysis. The rigid backbone of the bibenzothiazole unit could provide an excellent platform for creating a well-defined chiral environment around a metal center, enabling the synthesis of enantiomerically pure compounds.
Sustainable and Green Chemical Aspects in this compound Research
In line with the global push for sustainable technologies, future research on this compound will be heavily influenced by the principles of green chemistry. The goal is to minimize the environmental impact associated with the synthesis and application of these compounds.
Key areas of focus include:
Green Synthesis Protocols: Developing synthetic routes that utilize renewable starting materials, employ environmentally benign solvents (such as water or ethanol), or proceed under solvent-free conditions. nih.govmdpi.com The use of energy-efficient techniques like microwave irradiation is also a key aspect. nih.govmdpi.com
Catalyst Recyclability: Designing heterogeneous catalysts based on this compound that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This reduces waste and improves the economic viability of the process. mdpi.com
Atom Economy: Prioritizing synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the formation of byproducts. One-pot and multicomponent reactions are particularly advantageous in this regard. nih.gov
Biodegradable Materials: Exploring the potential for creating biodegradable polymers or materials derived from this compound, which could help mitigate issues related to plastic pollution and environmental persistence.
Q & A
Advanced Research Question
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 5-position to enhance membrane penetration .
- In vitro assays : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values) and assess cytotoxicity via MTT assays .
- Mechanistic studies : Use fluorescence microscopy to evaluate bacterial membrane disruption or DNA intercalation .
What analytical techniques are essential for characterizing this compound purity and structural integrity?
Basic Research Question
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) .
- Spectroscopy :
- Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust .
- Waste disposal : Collect contaminated solvents in halogenated waste containers and neutralize solids with 10% NaOH before disposal .
- Emergency measures : For spills, use absorbent pads and avoid dry sweeping to prevent aerosolization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
